[Lys22] β-Amyloid (1-40) is a modified form of the β-amyloid peptide, specifically characterized by the substitution of lysine at position 22. This peptide is significant in the context of Alzheimer's disease, where it plays a crucial role in the formation of amyloid plaques, which are aggregates of misfolded proteins that disrupt neuronal function.
β-Amyloid peptides, including [Lys22] β-Amyloid (1-40), are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The classification of this peptide falls under neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease. The [Lys22] modification is of interest due to its potential impact on the peptide's aggregation properties and neurotoxicity.
The synthesis of [Lys22] β-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. Standard methods include:
The incorporation of lysine at position 22 can be achieved by selecting the appropriate protected amino acid during synthesis.
The molecular structure of [Lys22] β-Amyloid (1-40) consists of 40 amino acids with a specific sequence that includes lysine as the 22nd residue. The structural features include:
Data from studies indicate that modifications at positions such as 22 significantly affect aggregation kinetics and stability.
The primary reactions involving [Lys22] β-Amyloid (1-40) include:
The kinetics of these reactions can be studied using fluorescence assays such as Thioflavin T binding assays, which provide insights into aggregation rates.
The mechanism by which [Lys22] β-Amyloid (1-40) exerts its effects involves:
Experimental data indicate that modifications like [Lys22] can alter these mechanisms, potentially affecting toxicity levels.
Key properties of [Lys22] β-Amyloid (1-40) include:
Analytical techniques such as circular dichroism spectroscopy can be employed to study conformational stability under varying conditions.
[Lys22] β-Amyloid (1-40) is utilized in various research applications:
Research continues to explore how modifications like those at position 22 can inform therapeutic strategies targeting amyloid-related pathologies.
Molecular dynamics simulations (>200 μs) reveal that the E22K mutation induces significant conformational rearrangements in Aβ monomers. The substitution eliminates the intramolecular electrostatic repulsion between Glu22 and Asp23 present in wild-type Aβ, promoting formation of α-helical structures in residues 19-23. This helical propensity is more pronounced with lysine (longer aliphatic chain) than with glutamine (shorter chain) in artificial mutants [7]. Crucially, the mutation reduces α-helix propensity in the C-terminal domain (residues 33-36) through non-local structural effects, potentially enhancing exposure of aggregation-prone regions. The formation of a salt bridge between Lys22 and Asp23 stabilizes a minor conformer that accelerates nucleation. This structural shift explains the mutation's pathogenicity despite its location distant from proteolytic cleavage sites [3] [7].
Aggregation kinetics monitored by thioflavin T (ThT) fluorescence and NMR spectroscopy demonstrate accelerated fibril formation in the Italian mutant compared to wild-type Aβ(1-40). At physiological pH (7.4) and 37°C, the mutant exhibits a shortened lag phase (≤6 hours vs. 12-24 hours for wild-type) and achieves plateau phase ThT intensity 2.3-fold faster [1] [9]. Magnetooptical studies (Cotton-Mouton effect) confirm enhanced early oligomerization within 2 hours in E22K peptides, attributed to strengthened π-π interactions involving phenylalanine residues (Phe19, Phe20) facilitated by the mutation [9]. The aggregation pathway follows a nucleated polymerization model with distinct kinetic parameters:
Table 2: Aggregation Kinetics Comparison (Wild-Type vs. E22K Aβ(1-40))
Parameter | Wild-Type Aβ(1-40) | [Lys²²] Aβ(1-40) | Technique |
---|---|---|---|
Lag Phase Duration | 12-24 hours | ≤6 hours | ThT fluorescence |
Time to 50% Aggregation | 28.5 ± 3.2 hours | 10.1 ± 1.8 hours | NMR spectroscopy |
Oligomer Size (early) | 2-4 nm | 4-8 nm | AFM |
Fibril Elongation Rate | 0.12 ± 0.03 h⁻¹ | 0.38 ± 0.06 h⁻¹ | Kinetic modeling |
Critical Concentration | 8.7 ± 1.2 μM | 2.3 ± 0.5 μM | Sedimentation assay |
Unlike wild-type Aβ(1-40), which forms reversible oligomers before irreversible fibril conversion [1], the Italian mutant displays cooperative nucleation where oligomers rapidly convert to fibrils with minimal off-pathway intermediates. This kinetic profile correlates with increased neurotoxicity in neuronal cultures [2] [6].
The Italian mutation induces a fundamental shift in β-sheet architecture from parallel (wild-type) to antiparallel β-sheets in both oligomers and mature fibrils. Fourier transform infrared (FTIR) spectroscopy reveals a dominant peak at 1,625 cm⁻¹ for wild-type Aβ(1-40) fibrils (characteristic of parallel β-sheets), whereas [Lys²²] Aβ(1-40) fibrils exhibit peaks at 1,685 cm⁻¹ and 1,625 cm⁻¹, indicating antiparallel arrangement [2]. This structural divergence is attributed to altered salt bridge networks and side-chain packing imposed by Lys22. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) shows reduced solvent protection in mutant fibrils (35% vs. 52% in wild-type), suggesting loosely packed cores with higher conformational flexibility [2].
Notably, the mutant displays structural plasticity dependent on environmental pH:
This pH sensitivity may explain its vascular tropism, as acidic microenvironments in endosomes or during inflammation could stabilize aggregation-prone conformers [2]. Oligomers of [Lys²²] Aβ(1-40) exhibit enhanced membrane affinity due to increased surface hydrophobicity, facilitating pore-like structures that disrupt calcium homeostasis. Computational models suggest these oligomers form β-barrel pores stabilized by salt bridges between Lys22 and Asp23 across adjacent monomers [7]. The antiparallel arrangement is proposed as a structural signature for toxicity, correlating with the mutant's association with severe CAA in patients [2].
Table 3: Structural Features of Wild-Type vs. [Lys²²] Aβ(1-40) Aggregates
Structural Property | Wild-Type Aβ(1-40) | [Lys²²] Aβ(1-40) |
---|---|---|
Dominant β-Sheet Type | Parallel | Antiparallel |
FTIR Amide I Band (cm⁻¹) | 1,625 | 1,685 and 1,625 |
Solvent Protection (%) | 52 ± 4 | 35 ± 3 |
Fibril Diameter (nm) | 8.2 ± 0.9 | 6.5 ± 1.2 |
Oligomer Hydrophobicity | Moderate | High |
pH Sensitivity | Low | High |
Membrane Disruption | Moderate | Severe |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5